molecular formula C17H13ClOS B12906994 3-(2-Chlorophenyl)-2-methyl-5-(phenylthio)furan CAS No. 941270-46-8

3-(2-Chlorophenyl)-2-methyl-5-(phenylthio)furan

Cat. No.: B12906994
CAS No.: 941270-46-8
M. Wt: 300.8 g/mol
InChI Key: PMIJDHVPOGLSRR-UHFFFAOYSA-N
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Description

3-(2-Chlorophenyl)-2-methyl-5-(phenylthio)furan ( 941270-46-8) is a furan-based chemical compound with the molecular formula C 17 H 13 ClOS and a molecular weight of 300.81 g/mol . As a furan derivative, this compound belongs to a class of heterocycles that serve as privileged scaffolds in medicinal chemistry and drug discovery . The furan ring is a five-membered aromatic ring known for its electron-rich nature, which allows it to act as a bioisostere for phenyl rings and participate in key interactions with biological targets, such as hydrogen bonding and π-π stacking . While specific biological data for this compound is not available in the searched literature, furan-containing compounds are widely investigated for a diverse range of pharmacological activities. These include antibacterial, antifungal, anticancer, and anti-inflammatory properties, making such compounds valuable starting points for the development of novel therapeutics . The structure of this particular compound, which incorporates a 2-chlorophenyl group and a phenylthio ether, may be of interest for exploring structure-activity relationships (SAR) in the design of new bioactive molecules. Substitutions at the 2- and 5-positions of the furan ring are often critical for modulating its potency and selectivity . This product is intended for research purposes as a molecular building block in discovery chemistry and lead optimization programs. It is supplied For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or animal use.

Properties

CAS No.

941270-46-8

Molecular Formula

C17H13ClOS

Molecular Weight

300.8 g/mol

IUPAC Name

3-(2-chlorophenyl)-2-methyl-5-phenylsulfanylfuran

InChI

InChI=1S/C17H13ClOS/c1-12-15(14-9-5-6-10-16(14)18)11-17(19-12)20-13-7-3-2-4-8-13/h2-11H,1H3

InChI Key

PMIJDHVPOGLSRR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(O1)SC2=CC=CC=C2)C3=CC=CC=C3Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Chlorophenyl)-2-methyl-5-(phenylthio)furan typically involves the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through various methods, including the cyclization of 1,4-diketones or the Paal-Knorr synthesis.

    Introduction of Substituents: The chlorophenyl, methyl, and phenylthio groups are introduced through substitution reactions. For example, the chlorophenyl group can be added via a Friedel-Crafts acylation reaction using 2-chlorobenzoyl chloride and a Lewis acid catalyst.

    Final Assembly: The final compound is assembled through a series of coupling reactions, often involving palladium-catalyzed cross-coupling reactions such as the Suzuki or Stille coupling.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for efficiency and yield. This includes the use of continuous flow reactors and advanced purification techniques to ensure high purity and consistency.

Chemical Reactions Analysis

Types of Reactions

3-(2-Chlorophenyl)-2-methyl-5-(phenylthio)furan undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: Reduction reactions can target the chlorophenyl group or the furan ring itself, leading to different reduced products.

    Substitution: The phenylthio group can be substituted with other nucleophiles, such as amines or alcohols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are often used.

    Substitution: Nucleophilic substitution reactions typically require a strong base, such as sodium hydride (NaH), and a suitable solvent like dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield furanones, while reduction can produce various reduced derivatives of the original compound.

Scientific Research Applications

Pharmacological Properties
Research indicates that compounds containing furan rings often exhibit notable pharmacological properties. 3-(2-Chlorophenyl)-2-methyl-5-(phenylthio)furan has been associated with several biological activities, including:

  • Anticancer Activity : Similar compounds have demonstrated efficacy against various cancer cell lines. The presence of the chlorophenyl group may enhance its interaction with cellular targets, potentially leading to apoptosis in cancer cells .
  • Anti-inflammatory Effects : The thiol functionality in the compound suggests possible anti-inflammatory properties, as thiol-containing compounds are known to modulate inflammatory pathways and oxidative stress responses .

Mechanism of Action
The mechanism of action for this compound may involve:

  • Enzyme Inhibition : It may inhibit specific enzymes that are crucial for cancer cell proliferation and survival.
  • Receptor Interaction : Studies suggest that it could interact with cellular receptors, influencing pathways related to cell growth and apoptosis .

Synthetic Versatility

Chemical Reactions
this compound can undergo various chemical transformations, making it a versatile building block in organic synthesis:

  • Electrophilic Aromatic Substitution : The electron-rich furan ring allows for electrophilic substitutions, which can introduce additional functional groups .
  • Nucleophilic Substitution Reactions : The phenylthio group can participate in nucleophilic substitutions, enabling further functionalization of the compound .

Potential Therapeutic Applications

Given its biological activity and synthetic versatility, this compound holds promise for several therapeutic applications:

  • Oxidative Stress Disorders : Its potential to modulate oxidative stress suggests applications in treating diseases linked to oxidative damage .
  • Drug Development : The compound's unique structure may serve as a lead compound for developing new drugs targeting cancer and inflammatory diseases .

Mechanism of Action

The mechanism of action of 3-(2-Chlorophenyl)-2-methyl-5-(phenylthio)furan involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Key Observations:

Substituent Position and Electronic Effects: The 2-chlorophenyl group in the target compound introduces ortho-substitution steric effects, contrasting with the para-substituted chlorophenyl in 2-(4-Chlorophenyl)-3-ethylsulfinyl-5-fluoro-1-benzofuran . Para-substitution often enhances electronic delocalization, whereas ortho-substitution may hinder rotational freedom. Phenylthio (-SPh) vs.

Core Structure Differences :

  • Benzofuran derivatives (e.g., 2-(4-Chlorophenyl)-3-ethylsulfinyl-5-fluoro-1-benzofuran ) exhibit a fused benzene ring, enhancing aromaticity and rigidity compared to simple furans. This structural feature correlates with reported antitumor and antifungal activities .

Halogen and Sulfur Modifications: The combination of chlorine and fluorine in (4-Chloro-3-fluoro-5-methylfuran-2-yl)(phenyl)methanol highlights the role of halogen bonding in molecular recognition, a property absent in the target compound . Sulfinyl groups (-SO-), as seen in the benzofuran derivative, introduce polarity and hydrogen-bonding capacity, unlike the non-oxidized sulfur in phenylthio groups .

Biological Activity

3-(2-Chlorophenyl)-2-methyl-5-(phenylthio)furan is a compound of interest in medicinal chemistry due to its unique structural features, which include a furan ring substituted with a chlorophenyl group, a methyl group, and a phenylthio group. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C15H13ClS\text{C}_{15}\text{H}_{13}\text{ClS}

This compound belongs to a class of organic compounds known for their diverse biological activities. The presence of the chlorophenyl moiety is particularly significant, as it has been associated with enhanced biological activity in various studies.

Anticancer Activity

Research indicates that compounds with similar structures to this compound exhibit anticancer properties. For instance, studies have shown that derivatives containing furan rings can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

A comparative analysis of related compounds reveals the following:

Compound NameStructure FeaturesBiological ActivityUnique Aspects
5-Methyl-2-thiophen-3-yl-furanContains thiophene instead of phenylthioAnti-inflammatoryExhibits different electronic properties due to thiophene
3-(4-Chlorophenyl)-2-methylfuranSimilar chlorinated phenyl groupPotentially anti-cancerLacks thiol functionality
5-Phenylthiophene-2-carboxylic acidCarboxylic acid instead of methylAntioxidant activityDifferent functional group alters reactivity

These comparisons illustrate how variations in substituents on the furan ring can lead to different biological activities and chemical reactivities.

Anti-inflammatory Effects

The compound's potential anti-inflammatory effects have also been explored. Similar structures have shown promise in modulating inflammatory pathways, possibly through inhibition of pro-inflammatory cytokines or enzymes such as cyclooxygenase (COX) .

The mechanisms by which this compound exerts its biological effects are multifaceted:

  • Binding Affinity : Interaction studies suggest that the compound may bind to specific cellular receptors or enzymes, influencing pathways related to cell growth and apoptosis.
  • Oxidative Stress Modulation : Compounds with thiol groups are known to exhibit protective effects against oxidative stress by modulating intracellular signaling pathways .
  • Electrophilic Reactions : The furan ring's reactivity allows for electrophilic aromatic substitution, which may enhance its biological activity through the formation of reactive intermediates.

Case Studies

Several studies have investigated the biological activity of similar compounds:

  • Anticancer Screening : A study on thiazolopyrimidine derivatives demonstrated significant anticancer activity against U937 human histocytic lymphoma cells, highlighting the importance of structural modifications in enhancing therapeutic efficacy .
  • Oxidative Stress Research : Investigations into the protective effects of thiol-containing compounds against toxins have shown promising results, indicating potential applications in treating diseases linked to oxidative stress .

Q & A

Q. What are the standard synthetic routes for preparing 3-(2-chlorophenyl)-2-methyl-5-(phenylthio)furan, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or cross-coupling reactions. For example, a base-catalyzed thioetherification using 2-chlorophenylmagnesium bromide and 5-mercapto-2-methylfuran derivatives under anhydrous THF at 0–5°C (similar to methods in ). Purification via recrystallization (e.g., using ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate) is critical to isolate the product .
  • Key Variables :
  • Catalyst : NaH or K2CO3 for deprotonation ().
  • Temperature : Low temperatures (−10°C to RT) to minimize side reactions ().
  • Yield Optimization : Adjust stoichiometry of aryl halide and thiol precursors (1.2:1 molar ratio suggested) and monitor via TLC .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

  • Methodological Answer :
  • <sup>1</sup>H/<sup>13</sup>C NMR : Identify substituent positions via chemical shifts (e.g., chlorophenyl protons at δ 7.2–7.5 ppm, methyl group at δ 2.1–2.3 ppm) .
  • IR Spectroscopy : Confirm C-S (∼650 cm<sup>−1</sup>) and C-Cl (∼550 cm<sup>−1</sup>) bonds .
  • HRMS : Validate molecular formula (C17H13ClOS requires m/z 300.0382) .

Advanced Research Questions

Q. How do steric and electronic effects of the 2-chlorophenyl and phenylthio groups influence electrophilic substitution reactions on the furan ring?

  • Methodological Answer : The electron-withdrawing Cl group on the phenyl ring deactivates the furan, directing electrophiles (e.g., nitration, halogenation) to the less hindered position. Computational studies (DFT) can map charge distribution and predict regioselectivity. Experimental validation via iodination (e.g., using NIS in DCM) shows preferential substitution at the 4-position of the furan ( ) .
  • Data Contradiction :
    Conflicting reports on reactivity may arise from solvent polarity (aprotic vs. protic) or catalyst choice (Lewis acids like FeCl3 vs. Brønsted acids) .

Q. What strategies mitigate sulfur oxidation during storage or catalytic applications?

  • Methodological Answer :
  • Stabilization : Store under inert gas (N2 or Ar) with antioxidants (BHT at 0.1 wt%) to prevent S-oxidation to sulfoxide/sulfone byproducts .
  • Catalytic Use : Employ palladium catalysts with sulfur-tolerant ligands (XPhos) in cross-couplings to avoid ligand poisoning .

Q. How can computational modeling predict biological activity or material properties of this compound?

  • Methodological Answer :
  • Docking Studies : Use AutoDock Vina to simulate interactions with biological targets (e.g., cytochrome P450 enzymes) based on sulfur’s lone-pair electrons and Cl’s hydrophobic interactions .
  • QSAR Models : Correlate logP (calculated: ∼3.2) with membrane permeability for drug-design applications .

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